

# discovery and history of cyclobutyl 4thiomethylphenyl ketone

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Compound of Interest

Cyclobutyl 4-thiomethylphenyl ketone

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# Cyclobutyl 4-Thiomethylphenyl Ketone: A Technical Overview Introduction

**Cyclobutyl 4-thiomethylphenyl ketone**, identified by the CAS number 716341-27-4, is an aryl ketone characterized by a cyclobutyl group and a 4-thiomethylphenyl substituent. While this compound is commercially available from several chemical suppliers, a review of publicly accessible scientific literature and patent databases does not yield specific information regarding its initial discovery, detailed synthesis history, or any comprehensive biological studies. Its primary utility appears to be as a chemical intermediate or building block in organic synthesis.

This technical guide provides a plausible synthetic route for **cyclobutyl 4-thiomethylphenyl ketone** based on established chemical principles, specifically the Friedel-Crafts acylation. Due to the absence of published biological research, this document cannot provide quantitative data on biological activity or detail any associated signaling pathways.

## **Physicochemical Properties**

A summary of the basic physicochemical properties for **Cyclobutyl 4-thiomethylphenyl ketone** is provided below.



Property	Value	Source
CAS Number	716341-27-4	[1][2][3]
Molecular Formula	C12H14OS	[2]
Molecular Weight	206.31 g/mol	

## **Proposed Synthesis: Experimental Protocol**

The synthesis of **cyclobutyl 4-thiomethylphenyl ketone** can be achieved via the Friedel-Crafts acylation of thioanisole with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl ketones.

#### Reaction Scheme:

Thioanisole + Cyclobutanecarbonyl Chloride → Cyclobutyl 4-thiomethylphenyl ketone + HCl

#### **Materials and Equipment:**

- Thioanisole (4-(methylthio)benzene)
- Cyclobutanecarbonyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar



- Addition funnel
- Ice bath
- Reflux condenser (if heating is required, though unlikely for this reaction)
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

#### **Procedure:**

- Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C using an ice bath.
- Formation of Acylium Ion: Cyclobutanecarbonyl chloride (1.0 equivalent) dissolved in a
  minimal amount of anhydrous dichloromethane is added dropwise to the stirred AlCl<sub>3</sub>
  suspension. The mixture is stirred at 0 °C for 20-30 minutes to allow for the formation of the
  acylium ion complex.
- Addition of Thioanisole: Thioanisole (1.0 equivalent), dissolved in anhydrous
  dichloromethane, is added dropwise to the reaction mixture via an addition funnel over a
  period of 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically
  develop a deep color.
- Reaction Progression: The reaction is stirred at 0 °C for an additional 2-3 hours. The
  progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the
  starting material (thioanisole) is consumed.
- Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
- Workup: The mixture is transferred to a separatory funnel. The organic layer is separated,
   and the aqueous layer is extracted twice with dichloromethane. The combined organic layers



are washed sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **cyclobutyl 4-thiomethylphenyl ketone** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

## **Synthetic Workflow Diagram**

The following diagram illustrates the proposed synthetic workflow for **cyclobutyl 4-thiomethylphenyl ketone**.



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Caption: Proposed workflow for the synthesis of **cyclobutyl 4-thiomethylphenyl ketone**.

#### **Biological Activity and Signaling Pathways**

A thorough search of scientific databases and literature reveals no published studies on the biological activity of **cyclobutyl 4-thiomethylphenyl ketone**. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or any involvement in cellular signaling pathways. Further research would be required to elucidate any pharmacological properties of this compound.

#### Conclusion

**Cyclobutyl 4-thiomethylphenyl ketone** is a known chemical compound, available commercially as a synthetic intermediate. In the absence of specific literature on its discovery



and biological function, this guide has provided a well-founded, proposed protocol for its synthesis via Friedel-Crafts acylation. This serves as a foundational document for researchers who may wish to synthesize and explore the properties of this and related compounds. Any future work to characterize its biological effects would be novel and contribute new knowledge to the field.

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